molecular formula C25H24N2O2 B11351385 N-(4-ethylbenzyl)-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-ethylbenzyl)-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11351385
M. Wt: 384.5 g/mol
InChI Key: MLFDALMCWQFQPZ-UHFFFAOYSA-N
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Description

N-[(4-ETHYLPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridine ring, and the addition of the ethylphenyl and dimethyl groups. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes or ketones.

    Introduction of Pyridine Ring: This step may involve coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a halogenated benzofuran intermediate.

    Addition of Substituents: The ethylphenyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or pyridine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-METHYLPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE
  • N-[(4-ISOPROPYLPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE
  • N-[(4-TERT-BUTYLPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

N-[(4-ETHYLPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-3,5-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H24N2O2/c1-4-19-9-11-20(12-10-19)16-27(23-7-5-6-14-26-23)25(28)24-18(3)21-15-17(2)8-13-22(21)29-24/h5-15H,4,16H2,1-3H3

InChI Key

MLFDALMCWQFQPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=C(O3)C=CC(=C4)C)C

Origin of Product

United States

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